molecular formula C13H11ClN2O3 B2965404 3-(4-Chloro-3-methylphenoxy)-5-nitroaniline CAS No. 310451-87-7

3-(4-Chloro-3-methylphenoxy)-5-nitroaniline

Cat. No.: B2965404
CAS No.: 310451-87-7
M. Wt: 278.69
InChI Key: VHJIPFYGZDZQOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chloro-3-methylphenoxy)-5-nitroaniline (CAS 310451-87-7) is a fine chemical building block with a molecular formula of C13H11ClN2O3 and a molecular weight of 278.69 g/mol . This compound is characterized by key physicochemical properties including a LogP of 3.7, indicating moderate lipophilicity, a polar surface area of approximately 78 Ų, and two aromatic rings connected by a rotatable ether bond . It serves as a versatile synthetic intermediate in organic and medicinal chemistry, particularly valuable for the construction of more complex molecules in pharmaceutical research . Its structure, featuring both an aromatic amine and a nitro group, makes it a potential precursor in the synthesis of azo dyes and other nitrogen-containing heterocycles. In research applications, this aniline derivative is primarily used in the development of active pharmaceutical ingredients (APIs) and other specialized chemicals . It is offered by various suppliers in quantities ranging from milligrams to bulk scales, with purities typically between 85% and 90% . As a standard handling procedure, the compound should be stored in a sealed container at room temperature or between 2-8°C, protected from light . This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic human use.

Properties

IUPAC Name

3-(4-chloro-3-methylphenoxy)-5-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3/c1-8-4-11(2-3-13(8)14)19-12-6-9(15)5-10(7-12)16(17)18/h2-7H,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJIPFYGZDZQOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-methylphenoxy)-5-nitroaniline typically involves a multi-step process. One common method is the nitration of 3-(4-Chloro-3-methylphenoxy)aniline. The nitration reaction is carried out using a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) at low temperatures to introduce the nitro group at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction conditions such as temperature, concentration, and reaction time. The product is then purified through recrystallization or other separation techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-methylphenoxy)-5-nitroaniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group (-NH2) under specific conditions.

    Reduction: The compound can be reduced using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of 3-(4-Chloro-3-methylphenoxy)-5-aminoaniline.

    Reduction: Formation of this compound derivatives with reduced nitro groups.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Chloro-3-methylphenoxy)-5-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-methylphenoxy)-5-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or pathways, contributing to its biological activity.

Comparison with Similar Compounds

Table 1: Comparative Data for this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Key Substituents Purity Reference
This compound C₁₃H₁₁ClN₂O₃ 285.37 610274-73-2 4-Cl, 3-Me on phenoxy 95%
3-(4-Chloro-2-methylphenoxy)-5-nitroaniline C₁₃H₁₁ClN₂O₃ 282.66 861440-00-8 4-Cl, 2-Me on phenoxy 95%
3-(3-Chloro-4-fluorophenoxy)-5-nitroaniline C₁₂H₈ClFN₂O₃ 270.29 310451-89-9 3-Cl, 4-F on phenoxy 95%
3-(4-Methylphenoxy)-5-nitroaniline C₁₃H₁₂N₂O₃ 244.25 352637-09-3 4-Me on phenoxy 95%
3-[(4-Methylphenyl)sulfanyl]-5-nitroaniline C₁₃H₁₂N₂O₂S 260.31 208038-97-5 Sulfanyl group, 4-Me substituent 95%

Key Findings and Trends

Electronic Effects: The chlorine atom in this compound is electron-withdrawing, enhancing the electrophilicity of the nitro group compared to methyl- or methoxy-substituted analogues (e.g., 3-(4-Methylphenoxy)-5-nitroaniline) .

Solubility and Lipophilicity: Chlorine and nitro groups increase lipophilicity, making this compound less water-soluble than derivatives with polar groups (e.g., methoxy) . Replacement of the phenoxy group with a sulfanyl moiety (e.g., 3-[(4-Methylphenyl)sulfanyl]-5-nitroaniline) further enhances lipophilicity due to sulfur’s larger atomic radius and weaker polarity compared to oxygen .

Synthetic Utility: this compound is primarily used as a building block for pharmaceuticals, leveraging its nitro group for subsequent reduction to amines . Analogues like 3-(3-Chloro-4-fluorophenoxy)-5-nitroaniline may exhibit superior reactivity in cross-coupling reactions due to the electron-deficient aromatic system .

Purity and Analytical Data

All listed compounds are typically synthesized with ≥95% purity, as confirmed by high-resolution mass spectrometry (HRMS) and chromatographic methods . Melting points and spectral data (NMR, MS) are often omitted in public databases but can be inferred from structurally similar nitroanilines in , which report melting points ranging from 153–178°C for nitro-substituted anilines .

Biological Activity

3-(4-Chloro-3-methylphenoxy)-5-nitroaniline, also known by its chemical name and CAS number 310451-87-7, is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C13H11ClN2O3
  • Molecular Weight : 280.69 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound has been studied for its potential as an enzyme inhibitor, particularly in relation to cyclooxygenase (COX) enzymes, which are involved in inflammatory processes.

Inhibition of COX Enzymes

Research indicates that this compound may exhibit selective inhibition of COX-2, which is often overexpressed in inflammatory diseases and certain cancers. The inhibition mechanism likely involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent prostaglandin synthesis.

Biological Activity

The biological activities reported for this compound include:

  • Antiinflammatory Activity : Studies have shown that the compound can reduce inflammation markers in vitro and in vivo, suggesting a potential use in treating inflammatory conditions.
  • Anticancer Properties : Preliminary studies indicate that it may possess cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Antimicrobial Activity : The compound has demonstrated antibacterial properties against certain Gram-positive and Gram-negative bacteria.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntiinflammatoryReduces inflammatory cytokines in vitro
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against specific bacterial strains

Case Study: Anticancer Activity

In a study published by MDPI, researchers evaluated the anticancer effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving both apoptosis and necrosis pathways being elucidated through flow cytometry analysis.

Case Study: Anti-inflammatory Effects

A separate investigation focused on the anti-inflammatory properties of the compound using a murine model of arthritis. Treatment with this compound resulted in a marked decrease in paw swelling and joint inflammation compared to control groups, supporting its potential therapeutic application in inflammatory diseases.

Q & A

Basic Questions

Q. What is the recommended synthetic route for 3-(4-Chloro-3-methylphenoxy)-5-nitroaniline, and how can purity be ensured?

  • Method : A plausible route involves nitration of a phenolic precursor (e.g., 3-(4-Chloro-3-methylphenoxy)aniline) using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Post-reaction, neutralize with ice-water, extract with dichloromethane, and purify via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient). Purity ≥95% can be confirmed using HPLC (C18 column, UV detection at 254 nm) and compared to reference standards .
  • Key Data :

Molecular FormulaMolecular WeightCAS No.Purity
C₁₂H₉ClN₂O₃285.37 g/mol610274-73-2≥95%

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Method :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and substituent effects (e.g., chloro and nitro groups cause deshielding). The methyl group on the phenoxy ring appears as a singlet (~δ 2.3 ppm) .
  • IR Spectroscopy : Nitro group symmetric/asymmetric stretching (~1520 cm⁻¹ and ~1350 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) .
  • Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 285.37 and fragmentation patterns (e.g., loss of NO₂ group, m/z ~239) .

Q. What computational methods are suitable for predicting electronic properties?

  • Method : Density Functional Theory (DFT) using the B3LYP hybrid functional (incorporating exact exchange and gradient corrections) with a 6-31G(d) basis set. Solvent effects (e.g., DMSO) can be modeled via the PCM approach. Compute HOMO-LUMO gaps, electrostatic potential maps, and vibrational frequencies for comparison with experimental IR data .

Advanced Research Questions

Q. How can regioselectivity challenges in nitration of substituted phenoxy precursors be addressed?

  • Analysis : The chloro and methyl groups on the phenoxy ring influence nitration regioselectivity via steric and electronic effects. Computational modeling (DFT) predicts preferential nitration at the para position to the phenoxy oxygen. Experimental validation using LC-MS to track intermediates and optimize reaction conditions (e.g., low temperature, HNO₃ concentration) minimizes ortho by-products .

Q. How to resolve discrepancies between DFT-predicted and experimental UV-Vis spectra?

  • Method :

Functional Selection : Test alternative functionals (e.g., CAM-B3LYP for charge-transfer transitions) and include solvent effects explicitly.

Conformational Sampling : Use molecular dynamics (MD) to explore rotamer populations of the phenoxy group, which affect π→π* transitions.

Experimental Calibration : Compare with time-dependent DFT (TD-DFT) calculations at the ωB97XD/6-311+G(d,p) level, which accounts for dispersion forces .

Q. What strategies minimize by-product formation during synthesis?

  • Optimization :

  • Catalyst Screening : Use Lewis acids (e.g., FeCl₃) to enhance nitration efficiency.
  • Stoichiometry Control : Maintain a 1:1.2 molar ratio of precursor to HNO₃ to avoid over-nitration.
  • In-Situ Monitoring : Employ TLC or inline IR spectroscopy to detect intermediates and terminate reactions at ~90% conversion .

Q. How to analyze conflicting solubility data in polar vs. non-polar solvents?

  • Method :

  • Solubility Testing : Use shake-flask method with HPLC quantification. For example, solubility in DMSO (~25 mg/mL) vs. hexane (<0.1 mg/mL) reflects the compound’s dipolar character from nitro and chloro groups.
  • DFT Calculations : Compute solvation free energies (ΔG_solv) in different solvents using SMD solvent models. Discrepancies may arise from crystal packing effects, requiring powder XRD analysis .

Data Contradiction Analysis

Q. Conflicting reports on thermal stability: How to determine decomposition temperature?

  • Resolution :

  • TGA-DSC : Perform thermogravimetric analysis (heating rate 10°C/min under N₂). Observed decomposition onset at ~178°C aligns with melting point data .
  • Contradiction Source : Variability may arise from impurities (e.g., residual solvents), emphasizing the need for purity verification via GC-MS .

Q. Divergent NMR shifts in literature: What causes variability?

  • Analysis :

  • Solvent Effects : Deuterated DMSO vs. CDCl₃ induces shifts (e.g., nitro group protons shift upfield in DMSO).
  • Tautomerism : Check for keto-enol tautomerism using variable-temperature NMR. No tautomers reported for this compound, but impurities (e.g., residual aniline) may cause signal splitting .

Tables for Key Properties

Property Value Method/Reference
Melting Point178°CDifferential Scanning Calorimetry
LogP (Partition Coefficient)2.8 (predicted)DFT/B3LYP/6-31G(d)
Solubility in Water<0.01 mg/mLShake-flask/HPLC
HOMO-LUMO Gap4.2 eVDFT/B3LYP/6-31G(d)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.